molecular formula C5H9NO3S B562870 N-Acetyl-L-cysteine-d3 CAS No. 131685-11-5

N-Acetyl-L-cysteine-d3

Cat. No.: B562870
CAS No.: 131685-11-5
M. Wt: 166.209
InChI Key: PWKSKIMOESPYIA-OSIBIXDNSA-N
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Description

N-Acetyl-L-cysteine-d3 is a deuterated form of N-Acetyl-L-cysteine, where three hydrogen atoms are replaced with deuterium. This compound is known for its antioxidant properties and is widely used in scientific research and medicine. It serves as a precursor to glutathione, a critical antioxidant in the human body, and has applications in various fields, including biochemistry, pharmaceuticals, and nutrition .

Mechanism of Action

Target of Action

N-Acetyl-L-cysteine-d3 (NAC), an acetylated derivative of the amino acid L-cysteine, primarily targets glutathione , a powerful antioxidant in the body . It is also known to act as a mucolytic agent , reducing the viscosity of mucus in the respiratory tract .

Mode of Action

NAC works by replenishing the body’s stores of glutathione, thereby helping to remove toxic substances . In the case of acetaminophen overdoses, a portion of the drug is metabolized by CYP2E1 to form the potentially toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). The amount of NAPQI produced in an overdose saturates and depletes glutathione stores. The free NAPQI binds to proteins in hepatocytes, leading to cellular damage . NAC can also thin and loosen mucus, making it easier to cough out .

Biochemical Pathways

NAC plays a crucial role in the glutathione redox chemistry , which is a central part of metabolic chemistry and strongly influences various therapies . It forms a disulfide bond in the presence of reduced glutathione, generating a spectroscopically detectable product . NAC also affects neoplastic growth in preventative, pre-neoplastic, and treatment stages .

Pharmacokinetics

Following both single and multiple-dose administration, the plasma concentration of NAC increases rapidly, reaching a peak at approximately 1.0 h. The maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life is about 15.4-18.7 hours . The fraction of NAC excreted in urine in the 36 hours following administration is about 3.7-3.8% .

Result of Action

The administration of NAC results in a reduction in inflammation and enhancement in cell myelination and brain tropism . It also has antioxidant and anti-inflammatory properties , and it has been shown to affect neoplastic growth in preventative, pre-neoplastic, and treatment stages .

Action Environment

The bioavailability and action of NAC can be influenced by the environment. For instance, a study showed that NAC can permeabilize through cell membranes without active transport, and its chemical reactions with GSH can be observed within the lifetime of this hyperpolarized 13C probe . Another study demonstrated that NAC reaches the target and successfully crosses the blood-brain and intestinal barriers . The results of these studies suggest that the environment can influence the absorption, distribution, and efficacy of NAC.

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-cysteine-d3 plays a significant role in biochemical reactions. It acts as a precursor for the amino acid L-cysteine, which helps the body create and use protective antioxidants . It directly modifies the activity of several proteins through its reducing activity . NAC has been found to exhibit antioxidant, anti-infective, and anti-inflammatory activity in pre-clinical and clinical reports .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to prevent apoptosis in neuronal cells but induce apoptosis in smooth muscle cells . It also reduces inflammation and enhances cell myelination and brain tropism . NAC can support the body’s antioxidant level during infections, toxic assaults, inflammations, and stresses .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It serves as a substrate for microsomal glutathione transferase , and it inhibits the activation of NF-kB and neurokinin A production, resulting in a reduction in interleukin-6 production . NAC also preserves mitochondrial function by inhibiting excessive mitophagy and promoting mitochondria biogenesis to prevent ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. NAC treatment improves glucose metabolism as dose- and time-dependent in HFD-induced diabetic mice . Moreover, NAC treatment was able to prevent HFD-induced NAFLD, as evidenced by less hepatic triglyceride accumulation and lipid droplet formation compared with that of mice in the HFD group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Mice treated with a long-term low concentration (0.1 mM) of NAC had increased litter sizes at the ages of 7–10 months compared with age-matched controls without NAC treatment .

Metabolic Pathways

This compound is involved in the regulation of the glutamatergic system. As a precursor of L-cysteine, which results in glutathione biosynthesis, NAC is an amino acid that is needed to produce glutathione, a powerful antioxidant in the human body .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The results show that the combination reaches the target and successfully crosses the blood–brain and intestinal barriers .

Subcellular Localization

It is known that NAC can act as a direct antioxidant, but more importantly, it provides the cysteine required for the production of glutathione, a powerful antioxidant produced in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-cysteine-d3 typically involves the acetylation of L-cysteine-d3. One common method includes the reaction of L-cysteine-d3 with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs a green synthesis approach. This involves the acetylation of L-cystine to form N, N’-diacetyl-L-cystine, followed by electrochemical reduction to produce this compound. This method is efficient, economical, and environmentally friendly, with high product quality and low waste emissions .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-cysteine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, free thiols from reduction, and substituted derivatives from nucleophilic substitution .

Scientific Research Applications

N-Acetyl-L-cysteine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent and a precursor in various chemical syntheses.

    Biology: Studied for its role in cellular redox balance and as a precursor to glutathione.

    Medicine: Investigated for its potential in treating conditions like oxidative stress, neurodegenerative diseases, and as an antidote for acetaminophen overdose.

    Industry: Used in the production of pharmaceuticals and as a dietary supplement

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium content, which provides enhanced stability and potentially different pharmacokinetic properties compared to its non-deuterated counterpart. This makes it particularly valuable in research settings where isotopic labeling is required .

Properties

IUPAC Name

(2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSKIMOESPYIA-OSIBIXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131685-11-5
Record name (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
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